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Executive Summary
LEO 39652 is a novel, potent, and selective phosphodiesterase 4 (PDE4) inhibitor developed

by LEO Pharma for the topical treatment of atopic dermatitis.[1] It is designed as a "dual-soft"

drug, a concept aimed at maximizing local therapeutic effects in the skin while minimizing

systemic side effects.[1][2] This is achieved by engineering the molecule to be metabolically

labile, leading to rapid inactivation upon entering systemic circulation.[1][2] Preclinical studies

have demonstrated its high potency against PDE4 subtypes and its ability to inhibit the release

of the pro-inflammatory cytokine TNF-α. A Phase I clinical trial has been conducted to evaluate

its safety, tolerability, and pharmacokinetics.

Introduction to LEO 39652
Atopic dermatitis is a chronic inflammatory skin disease characterized by a complex

pathophysiology involving immune dysregulation and skin barrier dysfunction.

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, as it degrades

cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in

regulating inflammatory responses. By inhibiting PDE4, intracellular cAMP levels increase,

leading to the downregulation of pro-inflammatory mediators.

LEO 39652, also known as isobutyl 1-[8-methoxy-5-(1-oxo-3H-isobenzofuran-5-yl)-[3]

[4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxylate, is a small molecule inhibitor of PDE4.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b8144546?utm_src=pdf-interest
https://www.benchchem.com/product/b8144546?utm_src=pdf-body
https://www.clinicaltrialsregister.eu/ctr-search/trial/2013-003931-30/BE
https://www.clinicaltrialsregister.eu/ctr-search/trial/2013-003931-30/BE
https://pubmed.ncbi.nlm.nih.gov/38274035/
https://www.clinicaltrialsregister.eu/ctr-search/trial/2013-003931-30/BE
https://pubmed.ncbi.nlm.nih.gov/38274035/
https://www.benchchem.com/product/b8144546?utm_src=pdf-body
https://www.benchchem.com/product/b8144546?utm_src=pdf-body
https://www.clinicaltrialsregister.eu/ctr-search/search?query
https://www.clinicaltrialsregister.eu/ctr-search/search?query=2013-003331-30
https://www.clinicaltrialsregister.eu/ctr-search/trial/2013-003931-30/BE
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8144546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Its "dual-soft" design incorporates two metabolically susceptible ester groups, rendering it

prone to rapid hydrolysis and inactivation by esterases in the blood and liver.[1][2] This

innovative approach aims to confine the drug's activity primarily to the site of application—the

skin—thereby offering a potentially wider therapeutic window compared to systemically active

PDE4 inhibitors, which are often associated with dose-limiting side effects such as nausea and

emesis.

Mechanism of Action: PDE4 Inhibition
LEO 39652 exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme. This inhibition

leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP). Elevated

cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the

cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of

anti-inflammatory genes, such as that for interleukin-10 (IL-10). Furthermore, PKA can

suppress the activity of the pro-inflammatory transcription factor NF-κB. The overall effect is a

reduction in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha

(TNF-α), and an increase in the production of anti-inflammatory cytokines.

Below is a diagram illustrating the signaling pathway of PDE4 inhibition.
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Caption: Signaling pathway of LEO 39652 via PDE4 inhibition.
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Quantitative Data
The following tables summarize the in vitro potency of LEO 39652 against various PDE4

subtypes and its effect on TNF-α release.

Table 1: In Vitro Potency of LEO 39652 against PDE4 Subtypes

PDE4 Subtype IC50 (nM)

PDE4A 1.2

PDE4B 1.2

PDE4C 3.0

PDE4D 3.8

Data sourced from publicly available abstracts.

Table 2: Inhibition of TNF-α Release by LEO 39652

Assay IC50 (nM)

TNF-α release 6.0

Data sourced from publicly available abstracts.

Experimental Protocols
Detailed experimental protocols for the determination of IC50 values and other preclinical

experiments are proprietary and not publicly available in their entirety. The following are

generalized descriptions based on standard pharmacological assays.

Determination of PDE4 Inhibitory Activity (IC50):

The enzymatic activity of recombinant human PDE4 subtypes (A, B, C, and D) would be

assayed using a standard method, such as the two-step radioenzymatic procedure. This

typically involves:
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Incubation of the PDE4 enzyme with a radiolabeled cAMP substrate in the presence of

varying concentrations of LEO 39652.

Termination of the reaction and conversion of the resulting radiolabeled 5'-AMP to adenosine

by a nucleotidase.

Separation of the radiolabeled adenosine from the unreacted cAMP using ion-exchange

chromatography.

Quantification of the radioactivity of the adenosine product to determine the enzymatic

activity.

IC50 values are then calculated by plotting the percentage of inhibition against the logarithm

of the inhibitor concentration.

Inhibition of TNF-α Release from Peripheral Blood Mononuclear Cells (PBMCs):

The effect of LEO 39652 on the release of TNF-α from human PBMCs would be assessed as

follows:

Isolation of PBMCs from the whole blood of healthy donors using density gradient

centrifugation.

Pre-incubation of the isolated PBMCs with various concentrations of LEO 39652.

Stimulation of the PBMCs with a pro-inflammatory agent, such as lipopolysaccharide (LPS),

to induce the production and release of TNF-α.

Collection of the cell culture supernatants after a defined incubation period.

Quantification of the TNF-α concentration in the supernatants using a commercially available

enzyme-linked immunosorbent assay (ELISA) kit.

Calculation of the IC50 value based on the dose-dependent inhibition of TNF-α release.

Clinical Development
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A Phase I, first-in-human, randomized, single-blind, vehicle-controlled, single ascending dose

trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of LEO 39652
cream.

Clinical Trial Identifier: EudraCT Number 2013-000070-30.

Study Design: The trial was designed to assess the safety and pharmacokinetic profile of

topically applied LEO 39652 in both healthy male subjects and male subjects with atopic

dermatitis. The study likely involved the application of different concentrations of LEO 39652
cream to defined areas of the skin, with subsequent monitoring for local and systemic adverse

events and measurement of drug concentrations in biological samples (e.g., plasma, skin

biopsies).

Detailed protocol and results for this clinical trial are not publicly available.

Below is a conceptual workflow for a first-in-human topical drug clinical trial.
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Caption: Conceptual workflow of a Phase I clinical trial for a topical drug.

Conclusion
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LEO 39652 represents a promising therapeutic candidate for atopic dermatitis, employing an

innovative "dual-soft" drug design to potentially improve the safety profile of PDE4 inhibitors. Its

high in vitro potency and targeted topical delivery make it a subject of significant interest for

dermatological drug development. Further disclosure of clinical trial data will be crucial in fully

evaluating its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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